Ethyl 5-(hydroxymethyl)nicotinate
Overview
Description
Ethyl 5-(hydroxymethyl)nicotinate is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of an ethyl ester group attached to the 5-position of the nicotinic acid ring, with a hydroxymethyl group at the same position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(hydroxymethyl)nicotinate typically involves the esterification of 5-(hydroxymethyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of 5-(hydroxymethyl)nicotinic acid and ethanol into the reactor, with sulfuric acid as the catalyst. The product is then purified through distillation and recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for ester hydrolysis.
Major Products:
Oxidation: 5-(formyl)nicotinic acid or 5-(carboxy)nicotinic acid.
Reduction: 5-(hydroxymethyl)nicotinic alcohol.
Substitution: 5-(hydroxymethyl)nicotinic acid.
Scientific Research Applications
Ethyl 5-(hydroxymethyl)nicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and as an antioxidant.
Industry: It is used in the production of various pharmaceuticals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(hydroxymethyl)nicotinate involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects through the modulation of nicotinic acid receptors, leading to changes in cellular signaling pathways. The hydroxymethyl group plays a crucial role in its binding affinity and specificity towards these receptors.
Comparison with Similar Compounds
Methyl nicotinate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl nicotinate: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
5-(hydroxymethyl)nicotinic acid: The parent acid form of Ethyl 5-(hydroxymethyl)nicotinate.
Uniqueness: this compound is unique due to the presence of both the ethyl ester and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
ethyl 5-(hydroxymethyl)pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)8-3-7(6-11)4-10-5-8/h3-5,11H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLGRHMHNMGGCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80712290 | |
Record name | Ethyl 5-(hydroxymethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80712290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59936-06-0 | |
Record name | Ethyl 5-(hydroxymethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80712290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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